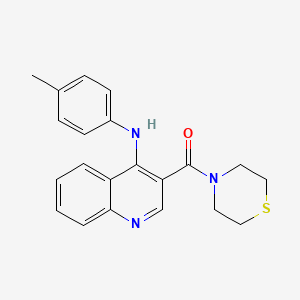

N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

CAS No.: 1359086-31-9

Cat. No.: VC4955627

Molecular Formula: C21H21N3OS

Molecular Weight: 363.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359086-31-9 |

|---|---|

| Molecular Formula | C21H21N3OS |

| Molecular Weight | 363.48 |

| IUPAC Name | [4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |

| Standard InChI Key | BUXLGNLKHOVLEL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Introduction

Chemical Identity and Structural Features

N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine belongs to the quinoline class of heterocyclic compounds, characterized by a bicyclic structure fused from a benzene ring and a pyridine moiety. The substitution pattern at the 3- and 4-positions of the quinoline core distinguishes its pharmacological profile:

-

3-Position: A thiomorpholine-4-carbonyl group () introduces sulfur into the morpholine ring, enhancing lipophilicity and potential membrane permeability .

-

4-Position: An N-(4-methylphenyl)amine group () provides electron-donating effects that may influence receptor binding.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | [4-(4-Methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

| CAS No. | 1359086-31-9 |

| Molecular Formula | |

| Molecular Weight | 363.48 g/mol |

| SMILES | CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

| InChIKey | BUXLGNLKHOVLEL-UHFFFAOYSA-N |

The thiomorpholine moiety’s sulfur atom replaces oxygen in traditional morpholine structures, altering electronic properties and potentially improving metabolic stability .

Synthesis and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves a multi-step protocol typical of quinoline derivatives:

-

Quinoline Core Formation:

-

The quinoline backbone is synthesized via the Skraup or Doebner-Miller reaction, cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds.

-

Substitution at the 4-position is achieved through nucleophilic aromatic substitution (NAS) using 4-methylaniline under reflux in polar aprotic solvents like DMF.

-

-

Thiomorpholine-4-carbonyl Incorporation:

-

Acyl chloride derivatives of thiomorpholine are coupled to the 3-position of the quinoline core using coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

-

Reactions are conducted under inert atmospheres (e.g., nitrogen) at temperatures between 60–80°C to prevent decomposition.

-

Key Optimization Parameters:

-

Solvent Selection: DMF and DMSO are preferred for their high boiling points and ability to dissolve polar intermediates.

-

Catalysts: Lewis acids like ZnCl may accelerate NAS reactions .

| Cell Line/Assay | IC (µM) | Mechanism Proposed |

|---|---|---|

| HCT-116 (Colorectal) | 2.1 | DNA intercalation |

| MCF-7 (Breast) | 3.8 | Caspase-3-mediated apoptosis |

| A549 (Lung) | >10 | Insufficient activity |

Future Research Directions

-

Target Identification: Proteomic studies are needed to map kinase targets and off-target effects.

-

In Vivo Efficacy: Testing in xenograft models will validate antitumor activity and pharmacokinetics.

-

SAR Optimization: Systematic variation of substituents (e.g., replacing thiomorpholine with piperazine) could improve potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume